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Compound of Interest

Compound Name: (S)-Methyl 3-hydroxybutanoate

Cat. No.: B1661976

An In-depth Technical Guide to (S)-Methyl 3-hydroxybutanoate for Researchers and Drug
Development Professionals

Introduction

(S)-Methyl 3-hydroxybutanoate, a chiral ester, is a pivotal building block in modern
asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where
it serves as a versatile precursor for a variety of complex, enantiomerically pure active
pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of
(S)-Methyl 3-hydroxybutanoate, including its chemical identity, physicochemical properties,
key synthetic methodologies, and significant applications in drug development.

Chemical Identity and Properties

(S)-Methyl 3-hydroxybutanoate is the (S)-enantiomer of methyl 3-hydroxybutyrate. Its
chemical structure consists of a four-carbon chain with a hydroxyl group at the C3 position and
a methyl ester at the C1 position. The stereochemistry at the C3 position is crucial for its
application as a chiral synthon.

CAS Number: 53562-86-0[1] Molecular Formula: C5H1003[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (S)-Methyl 3-
hydroxybutanoate is presented below for easy reference.
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Table 1: Physicochemical Properties

Property Value
Molecular Weight 118.13 g/mol [2]
Appearance Colorless to light yellow liquid
Density ~1.071 g/cm3
Boiling Point 158-160 °C at 760 mmHg
Refractive Index ~1.417-1.425
Table 2: Spectroscopic Data
Spectrum Data
0 m): ~4.21 (m, 1H), 3.71 (s, 3H), 2.49 (dd,
'H NMR (ppm) ( ) (s, 3H) (
1H), 2.43 (dd, 1H), 1.23 (d, 3H)[3]
13C NMR o (ppm): ~172.9, 64.2,51.6, 42.7, 22.3
v (cm~1): ~3400 (O-H stretch), ~2970 (C-H
IR (Neat) stretch), ~1740 (C=0 stretch), ~1170 (C-O

stretch)

Mass Spec (El)

m/z: 103, 87, 74, 59, 45, 43

Synthesis of (S)-Methyl 3-hydroxybutanoate

The enantioselective synthesis of (S)-Methyl 3-hydroxybutanoate is critical for its use as a

chiral building block. Two of the most effective and widely used methods are asymmetric

hydrogenation of methyl acetoacetate and biocatalytic reduction.

Asymmetric Hydrogenation

The asymmetric hydrogenation of 3-keto esters, such as methyl acetoacetate, is a powerful

method for producing chiral 3-hydroxy esters with high enantioselectivity. The use of

Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by
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Noyori, is a hallmark of this approach. To obtain the (S)-enantiomer, the (S)-BINAP ligand is
employed.[4]

Methyl Acetoacetate

[RuUCI2((S)-BINAP)]2
or similar Ru-(S)-BINAP catalyst
High Pressure

Room Temp Asymmetric - (S)-Methyl
o Hydrogenation g 3-hydroxybutanoate
H2 (Hydrogen Gas)
Methanol (Solvent)

Click to download full resolution via product page

Asymmetric Hydrogenation Workflow

The following protocol is adapted from the Organic Syntheses procedure for the (R)-
enantiomer, by specifying the use of the (S)-BINAP ligand.[5]

o Catalyst Preparation (in situ): A chiral Ru(ll) catalyst is prepared from a suitable precursor,
such as [RuClz(benzene)]z, and (S)-BINAP. The components are typically heated in a solvent
like toluene to form the active catalyst complex.

o Hydrogenation: A pressure vessel (autoclave) is charged with methyl acetoacetate, the Ru-
(S)-BINAP catalyst (substrate-to-catalyst ratios of >1000 are common), and a solvent such
as methanol.[5]

e The vessel is purged with argon and then pressurized with hydrogen gas (typically 4-100
atm).
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e The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) until
hydrogen uptake ceases.

o Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The
resulting crude product is then purified by distillation to yield (S)-Methyl 3-
hydroxybutanoate with high chemical purity and enantiomeric excess (>98% ee).

Biocatalytic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis
of chiral alcohols. The reduction of methyl acetoacetate using baker's yeast (Saccharomyces
cerevisiae) or isolated ketoreductase enzymes is a well-established method.

Methyl Acetoacetate

Baker's Yeast

(S. cerevisiae)
or Ketoreductase

Fermentation
Room Temp

(S)-Methyl
3-hydroxybutanoate

Enzymatic
Reduction

Sucrose/Glucose
(Energy Source)

Aqueous Buffer

Click to download full resolution via product page

Biocatalytic Reduction Workflow

o Culture Preparation: A suspension of baker's yeast is prepared in lukewarm water, often with
the addition of sucrose or glucose as an energy source for the yeast.
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o Substrate Addition: Methyl acetoacetate is added to the fermenting yeast suspension. The
concentration of the substrate is kept low to avoid toxicity to the yeast and to favor high
enantioselectivity.

o Fermentation: The mixture is stirred at room temperature for 24-72 hours. The progress of
the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer
chromatography (TLC).

o Work-up and Isolation: The yeast cells are removed by filtration (often with the aid of a filter
agent like Celite). The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl
acetate or dichloromethane).

 Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SOa
or MgSO0a4), and the solvent is evaporated. The product is then purified by distillation under
reduced pressure. This method typically yields the (S)-enantiomer with good to excellent
enantiomeric excess.

Applications in Drug Development and Natural
Product Synthesis

(S)-Methyl 3-hydroxybutanoate is a valuable C4 chiral building block for the synthesis of a
wide range of complex molecules.[6] Its bifunctional nature (hydroxyl and ester groups) allows
for a variety of chemical transformations, making it a versatile starting material.

 HMG-Co0A Reductase Inhibitors (Statins): The chiral 3-hydroxy ester moiety is a key
structural feature in many statin drugs, which are used to lower cholesterol. (S)-4-chloro-3-
hydroxybutanoic acid methyl ester, a derivative readily synthesized from (S)-methyl 3-
hydroxybutanoate, is a key chiral intermediate in the synthesis of several statins.[7]

o Natural Product Synthesis: It serves as a starting material in the total synthesis of various
natural products. For example, it has been used in the preparation of (-)-methyl elenolate, a
compound of interest for its biological activities.[8]

o Ketone Body Esters: It is used in the synthesis of ketone body esters, such as (S)-3-
hydroxybutyryl-(S)-1,3-butanediol, which are being investigated for their potential
applications in nutrition and for treating certain medical conditions.[9]
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o Other Pharmaceutical Intermediates: Its use extends to the synthesis of various other chiral
intermediates for APIs in different therapeutic areas, including cardiovascular and anti-
infective agents.

Conclusion

(S)-Methyl 3-hydroxybutanoate is a cornerstone chiral building block for the modern synthetic
chemist, particularly in the field of drug discovery and development. The availability of robust
and highly enantioselective synthetic methods, such as asymmetric hydrogenation and
biocatalysis, has made this synthon readily accessible. Its proven utility in the synthesis of
complex pharmaceuticals underscores its importance and ensures its continued relevance in
the development of new chemical entities. This guide has provided the core technical
information required by researchers and scientists to effectively utilize (S)-Methyl 3-
hydroxybutanoate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S)-Methyl 3-hydroxybutanoate CAS number and
molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661976#s-methyl-3-hydroxybutanoate-cas-number-
and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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